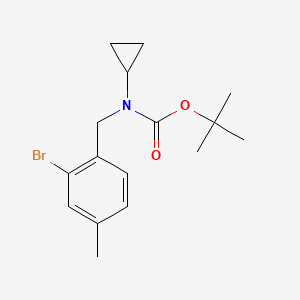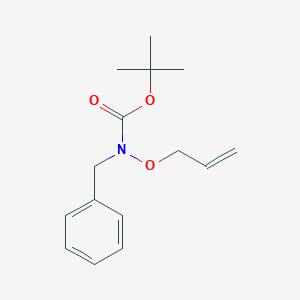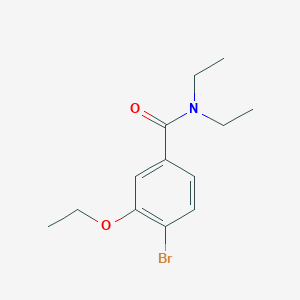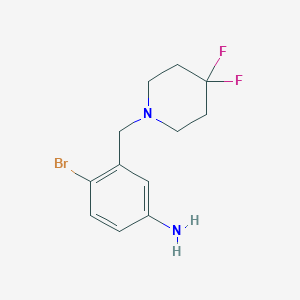
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Descripción general
Descripción
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C15H24O6S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Imaging : One study highlights the potential of a related compound, [(18)F]24, as a positron emission tomography (PET) agent for detecting Alzheimer's disease-related beta-amyloid plaques in living human brain tissue (Cui et al., 2012).
Anticancer Properties : Another compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, shows promising anticancer properties, potentially useful in cancer therapy (Zhang & Shi-jie, 2010).
Crystal Structure Analysis : The crystal structure of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate reveals complex interactions forming ring motifs, indicating its importance in structural chemistry (Babu et al., 2014).
Corrosion Inhibition : A related compound, 4-IPhOXTs, has been found effective in inhibiting corrosion of metals like Aluminum in acidic environments (Ehsani et al., 2015).
Antiviral Activity : N-substituted pyrimidine acyclic nucleoside analogues have shown moderate to high antiviral activity against hepatitis B virus (Abdel-Rahman et al., 2009).
Catalysis in Alcohol Oxidation : Copper(II) complexes with sulfonated Schiff bases are efficient catalysts for the oxidation of alcohols (Hazra et al., 2015).
Peptide Coupling Reagents : Sulfonate esters like 1-hydroxypyridin-2(1H)-one and ethyl 2-cyano-2-(hydroxyimino)acetate (oxyma) are efficient alternatives to benzotriazole sulfonate esters in peptide coupling (Khattab, 2010).
Electrostatic and van der Waals Interactions : Studies on similar compounds reveal strong electrostatic and van der Waals interactions important for structural cohesion and stability (Wu et al., 2009).
Vibrational Analysis of Salts : The 4-methylbenzenesulfonate anion's well-defined geometry allows for accurate assignment of internal vibrational modes in its salts (Ristova et al., 1999).
Polymer Synthesis and Characterization : Research has focused on the synthesis of novel polymers using methods like microwave irradiation, highlighting their potential applications in various fields (Bıyıklıoğlu & Kantekin, 2008).
Propiedades
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6S/c1-3-18-8-9-19-10-11-20-12-13-21-22(16,17)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSSYGOYECOPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate](/img/structure/B8129822.png)
![tert-butyl N-propan-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B8129837.png)
![Ethyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B8129850.png)



![4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8129891.png)






![4,4,5,5-Tetramethyl-2-[2-(3-nitrobenzyloxy)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B8129945.png)